molecular formula C9H12O B14401908 (2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one CAS No. 85236-01-7

(2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one

Cat. No.: B14401908
CAS No.: 85236-01-7
M. Wt: 136.19 g/mol
InChI Key: LQCRMLKFLQSYFH-YUMQZZPRSA-N
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Description

(2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one is a chemical compound characterized by its unique cycloheptadiene structure with two methyl groups at positions 2 and 7. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one typically involves cyclization reactions starting from suitable precursors. One common method involves the use of cycloheptadiene derivatives, which undergo methylation at the 2 and 7 positions under specific conditions. The reaction conditions often include the use of strong bases and methylating agents to achieve the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization and methylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the cycloheptadiene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

(2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cycloheptadiene reactivity.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptadiene: A parent compound with similar structural features but lacking the methyl groups at positions 2 and 7.

    2,7-Dimethylcycloheptadiene: A closely related compound with a similar substitution pattern but differing in the position of the double bonds.

Uniqueness

(2S,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one is unique due to its specific substitution pattern and the resulting chemical properties. The presence of methyl groups at positions 2 and 7 significantly influences its reactivity and the types of reactions it can undergo, distinguishing it from other cycloheptadiene derivatives.

Properties

CAS No.

85236-01-7

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(2S,7S)-2,7-dimethylcyclohepta-3,5-dien-1-one

InChI

InChI=1S/C9H12O/c1-7-5-3-4-6-8(2)9(7)10/h3-8H,1-2H3/t7-,8-/m0/s1

InChI Key

LQCRMLKFLQSYFH-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1C=CC=C[C@@H](C1=O)C

Canonical SMILES

CC1C=CC=CC(C1=O)C

Origin of Product

United States

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